molecular formula C12H13N3S B6144524 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide CAS No. 50288-75-0

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide

Cat. No.: B6144524
CAS No.: 50288-75-0
M. Wt: 231.32 g/mol
InChI Key: ODXASKUUWFZWQI-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C12H13N3S and a molecular weight of 231.32 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the benzyl group and ethanethioamide moiety adds to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins to exert its effects.

Mode of Action

Compounds with similar structures have been shown to have antiangiogenic effects and promote apoptosis . This suggests that 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide might interact with its targets to inhibit the formation of new blood vessels and induce programmed cell death.

Biochemical Pathways

The induction of apoptosis suggests that it may affect pathways related to cell survival and death .

Result of Action

The promotion of apoptosis suggests that it may lead to cell death . This could potentially be beneficial in the context of cancer treatment, where the goal is often to kill cancer cells.

Action Environment

The compound is recommended to be stored at room temperature , suggesting that extreme temperatures might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide typically involves the reaction of 1-benzyl-1H-imidazole with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-imidazole: Lacks the ethanethioamide group, making it less versatile in certain chemical reactions.

    2-(1H-imidazol-1-yl)ethanamine: Contains an amine group instead of ethanethioamide, leading to different reactivity and applications.

    2-(1H-imidazol-2-yl)ethanethioamide:

Uniqueness

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide stands out due to the combination of the benzyl group and ethanethioamide moiety, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXASKUUWFZWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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